

# An In-depth Technical Guide to Methyl 2-amino-6-methoxynicotinate

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## Compound of Interest

Compound Name: *Methyl 2-amino-6-methoxynicotinate*

Cat. No.: *B595477*

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CAS Number: 1227048-93-2

Prepared for: Researchers, scientists, and drug development professionals.

## Abstract

**Methyl 2-amino-6-methoxynicotinate** is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of fused 2-pyridone systems.<sup>[1]</sup> These resulting heterocyclic structures are of significant interest due to their potential as inhibitors of various enzymes and as ligands for receptors in the central nervous system. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of **Methyl 2-amino-6-methoxynicotinate**, including detailed experimental protocols and characterization data.

## Chemical Properties and Data

This section summarizes the key chemical and physical properties of **Methyl 2-amino-6-methoxynicotinate**.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	182.18 g/mol	[2]
CAS Number	1227048-93-2	
Appearance	Off-white solid	[3]
Purity	99%	[3]
LCMS	RT = 1.89 mins, (M+H) = 183.21	[3]

## Spectroscopic Data

Type	Data	Reference
<sup>1</sup> H NMR (300 MHz, DMSO-d <sub>6</sub> )	δ = 7.93 (d, J = 8.5 Hz, 1 H), 7.27 (br s, 2 H), 6.01 (d, J = 8.5 Hz, 1 H), 3.82 (s, 3 H), 3.76 (s, 3 H)	[1]
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> )	δ = 167.6, 166.6, 159.7, 142.2, 99.7, 98.3, 53.5, 51.4	[1]
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ = 7.93 (d, J= 8.6 Hz, 1H), 7.28 (br s, 2H), 6.01 (d, J= 8.6 Hz, 1H), 3.82 (s, 3H), 3.76 (s, 3H)	[3]

## Synthesis of Methyl 2-amino-6-methoxynicotinate

The first reported synthesis of **Methyl 2-amino-6-methoxynicotinate** starts from the commercially available 2,6-dichloronicotinic acid.[1] The process involves a four-step sequence that includes microwave-assisted reactions and a microfluidic hydrogenation step for improved regioselectivity and product purity.[1]

## Synthetic Pathway Overview



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Caption: Synthetic pathway for **Methyl 2-amino-6-methoxynicotinate**.

## Detailed Experimental Protocols

### Step 1: Microwave-induced Regioselective 6-Methoxylation

- Procedure: A solution of 2,6-dichloronicotinic acid is irradiated with microwaves at 300 W.[1]
- Rationale: This method enhances both the overall yield (approximately 90%) and the regioselectivity of the methoxylation, favoring the formation of the 6-methoxy isomer in a ratio of 85-90% as determined by <sup>1</sup>H NMR analysis.[1]

### Step 2: Esterification

- Procedure: The crude mixture from the previous step is subjected to standard esterification conditions to yield methyl 2-chloro-6-methoxynicotinate.[1]

### Step 3: Microwave-induced Reaction with p-Methoxybenzylamine

- Reagents: Crude methyl 2-chloro-6-methoxynicotinate (9) (6.50 g, 32.2 mmol), 1,4-dioxane (128 mL), and 4-methoxybenzylamine (0.32 mol, 10 equiv).[1]
- Procedure: The reagents are combined in a 100 mL Milestone microwave reaction vessel, which is then capped. The mixture is irradiated with microwaves at 170 °C for 2 hours using a Milestone MicroSYNTH T640 Microwave instrument. After cooling to room temperature, the reaction mixture is concentrated to dryness under reduced pressure.[1]

### Step 4: Deprotection under Flow Reaction Hydrogenation

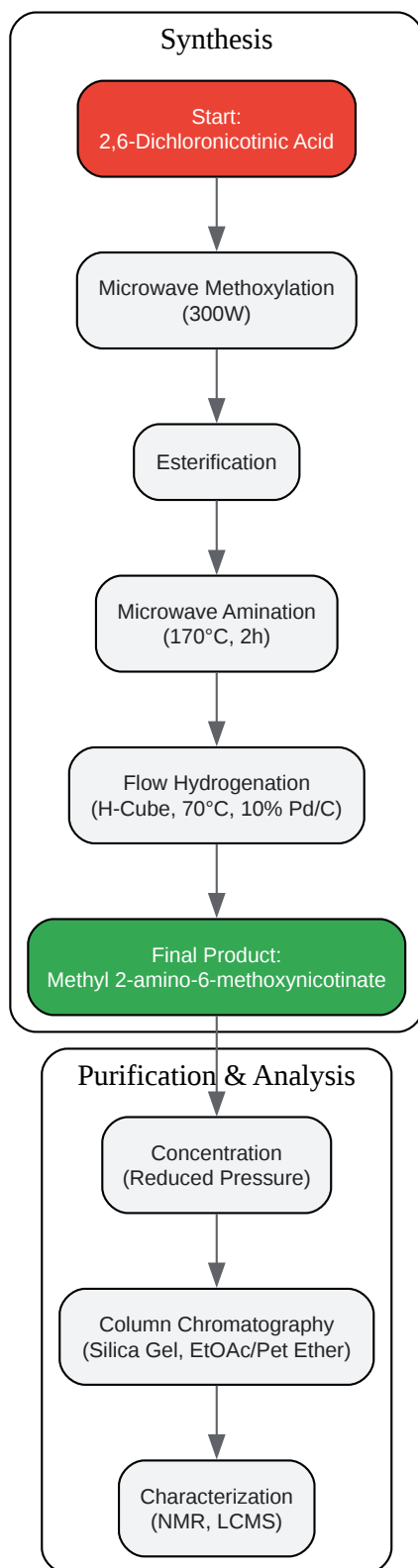
- Reagents: A solution of methyl 6-methoxy-2-(4-methoxybenzylamino) nicotinate (4.0 g, 13.23 mmol) in EtOH (25 mL).[1]

- Procedure: The solution is hydrogenated in an H-Cube instrument over a 70 mm 10% Pd/C CatCart column under full hydrogenation mode. The column temperature is maintained at 70 °C. The solvent is then removed under reduced pressure to afford the final product.[1]
- Yield: 2.3 g (95%).[1]

#### Alternative Deprotection Protocol:

- Reagents: Methyl 6-methoxy-2-((4-methoxybenzyl) amino)nicotinate (16 g, 51.3 mmol), EtOH (150 mL), Pd-C (16.39 g, 15.40 mmol).[3]
- Procedure: To a stirred solution of the starting material in ethanol at 27 °C under a nitrogen atmosphere, Pd-C is added portion-wise. The reaction mixture is purged with hydrogen gas and then stirred under a balloon-pressure hydrogen atmosphere for 16 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a Celite pad, and the filter cake is extracted with DCM (200 mL). The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (100-200 mesh) eluting with 0-30% EtOAc/Petroleum ether.[3]
- Yield: 14 g (97%).[3]

## Experimental Workflow Diagram



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Caption: General experimental workflow for synthesis and purification.

## Biological Relevance and Applications

**Methyl 2-amino-6-methoxynicotinate** serves as a key intermediate in the synthesis of fused 2-pyridones.[1] The 2-pyridone motif is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.

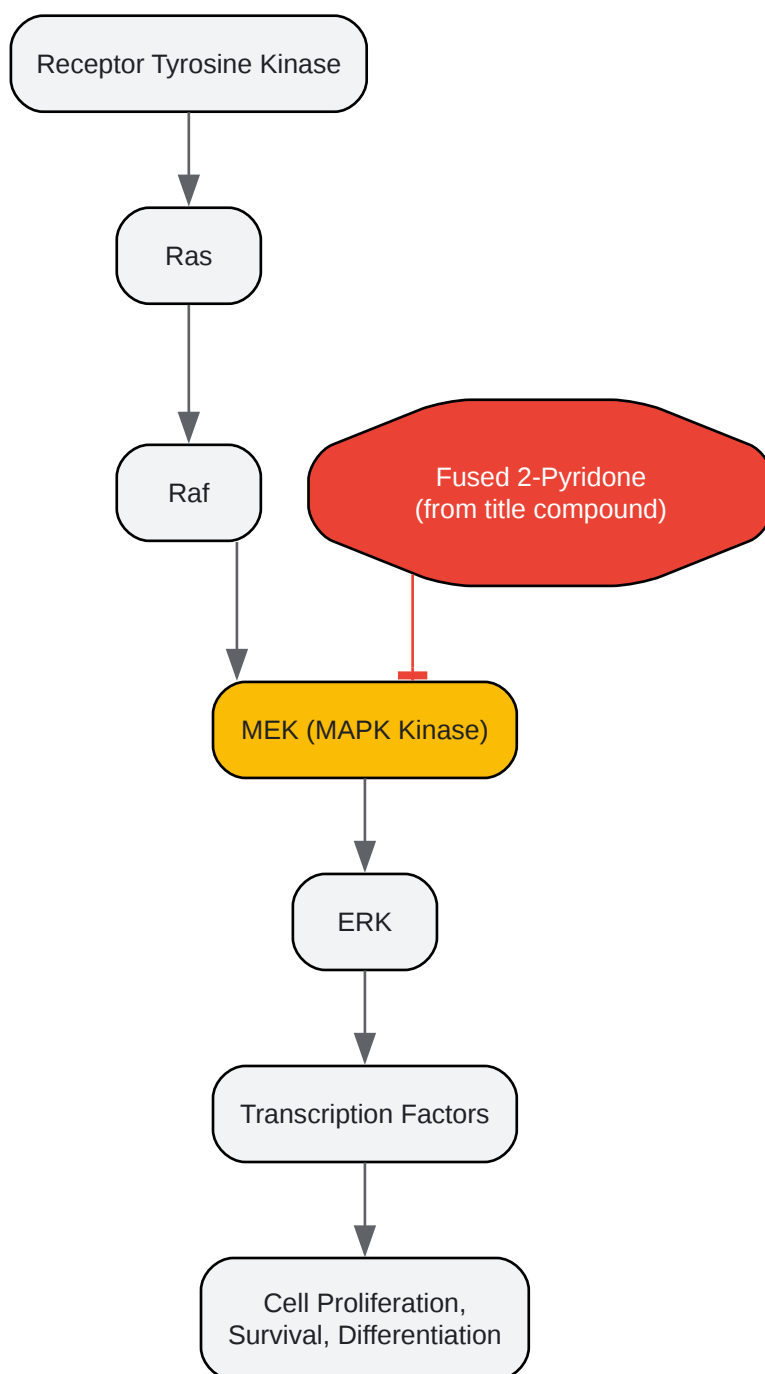
### Significance of the Fused 2-Pyridone Core

The ortho-aminocarboxypyridine fragment of **Methyl 2-amino-6-methoxynicotinate** allows for its elaboration into a diverse range of heterocyclic systems fused to the 2-pyridone ring.[1] These fused pyridones have garnered significant attention due to their therapeutic potential, exhibiting activities such as:

- Inhibition of HIV-1 non-nucleoside reverse transcriptase[1]
- Inhibition of DNA gyrase and bacterial topoisomerase[1]
- Noncompetitive inhibition of MAPK kinase[1]
- Ligands for the benzodiazepine binding site of the GABA-A receptor[1]
- 5-HT1A/5-HT2A receptor ligands[1]

### Potential Signaling Pathway Involvement (Hypothetical)

Given the known activities of fused 2-pyridone derivatives, it can be hypothesized that compounds synthesized from **Methyl 2-amino-6-methoxynicotinate** could modulate various signaling pathways. For instance, as MAPK kinase inhibitors, they could interfere with the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation and survival.



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

## Conclusion

**Methyl 2-amino-6-methoxynicotinate** is a synthetically accessible and valuable precursor for the development of novel therapeutic agents based on the fused 2-pyridone scaffold. The use

of modern synthetic techniques such as microwave irradiation and flow chemistry allows for its efficient and high-yielding preparation.[1] Further exploration of the chemical space accessible from this building block is warranted to discover new compounds with potent and selective biological activities.

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